molecular formula C13H22F2N2O2 B13059983 tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate

tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B13059983
M. Wt: 276.32 g/mol
InChI Key: QLFVPJSRZDMIMF-UHFFFAOYSA-N
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Description

tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate is a fluorinated compound with the molecular formula C13H22F2N2O2 and a molecular weight of 276.32 g/mol . This compound is known for its unique spirocyclic structure, which includes a diazaspirodecane core with two fluorine atoms and a tert-butyl ester group. The presence of fluorine atoms often imparts unique chemical and biological properties to the compound, making it valuable in various research and industrial applications.

Preparation Methods

The synthesis of tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as column chromatography.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include alkyl halides and organometallic compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced using standard reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group would yield 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylic acid .

Scientific Research Applications

tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures. Its unique reactivity due to the presence of fluorine atoms makes it valuable in developing new synthetic methodologies.

    Biology: The compound’s fluorinated structure can be used to study the effects of fluorine substitution on biological activity. It may serve as a probe in biochemical assays to understand enzyme-substrate interactions.

    Medicine: Fluorinated compounds are often explored for their potential therapeutic properties. This compound could be investigated for its activity against various biological targets, including enzymes and receptors.

    Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity for these targets, potentially leading to unique biological activities .

Comparison with Similar Compounds

tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H22F2N2O2

Molecular Weight

276.32 g/mol

IUPAC Name

tert-butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-8-5-12(6-9-17)13(14,15)4-7-16-12/h16H,4-9H2,1-3H3

InChI Key

QLFVPJSRZDMIMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CCN2)(F)F

Origin of Product

United States

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